molecular formula C11H18NO3P B13700682 Diethyl (3-Amino-4-methylphenyl)phosphonate

Diethyl (3-Amino-4-methylphenyl)phosphonate

Cat. No.: B13700682
M. Wt: 243.24 g/mol
InChI Key: DVFLICISDNNTLY-UHFFFAOYSA-N
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Description

Diethyl (3-Amino-4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H18NO3P It is a derivative of phosphonic acid and contains both amino and phosphonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-Amino-4-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-methylphenol with diethyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by acids or bases .

Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This method provides a variety of aryl phosphonates and proceeds smoothly with good functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the above synthetic routes. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and yield. Catalysts such as palladium or copper can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-Amino-4-methylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonates .

Scientific Research Applications

Diethyl (3-Amino-4-methylphenyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (3-amino-4-methylphenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Diethyl (4-isopropylphenyl)phosphonate
  • Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate

Uniqueness

Diethyl (3-Amino-4-methylphenyl)phosphonate is unique due to the presence of both amino and phosphonate functional groupsThe amino group enhances its solubility and reactivity, making it a versatile compound for synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

5-diethoxyphosphoryl-2-methylaniline

InChI

InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)10-7-6-9(3)11(12)8-10/h6-8H,4-5,12H2,1-3H3

InChI Key

DVFLICISDNNTLY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=C(C=C1)C)N)OCC

Origin of Product

United States

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